molecular formula C14H14FN3O2S B6995204 [3-(4-Fluoroanilino)azetidin-1-yl]-(3-methoxy-1,2-thiazol-5-yl)methanone

[3-(4-Fluoroanilino)azetidin-1-yl]-(3-methoxy-1,2-thiazol-5-yl)methanone

Cat. No.: B6995204
M. Wt: 307.35 g/mol
InChI Key: WUZKWJXAZNHCJA-UHFFFAOYSA-N
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Description

[3-(4-Fluoroanilino)azetidin-1-yl]-(3-methoxy-1,2-thiazol-5-yl)methanone is a synthetic compound known for its potential applications in medicinal chemistry. This compound is characterized by the presence of a fluoroaniline group, an azetidine ring, and a methoxy-thiazole moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-Fluoroanilino)azetidin-1-yl]-(3-methoxy-1,2-thiazol-5-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable amine and an epoxide under basic conditions.

    Introduction of the Fluoroaniline Group: The fluoroaniline group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with an amine.

    Attachment of the Methoxy-Thiazole Moiety: The methoxy-thiazole moiety can be synthesized separately and then coupled to the azetidine-fluoroaniline intermediate through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques, automated synthesis platforms, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

[3-(4-Fluoroanilino)azetidin-1-yl]-(3-methoxy-1,2-thiazol-5-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives.

Scientific Research Applications

[3-(4-Fluoroanilino)azetidin-1-yl]-(3-methoxy-1,2-thiazol-5-yl)methanone has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique chemical structure and biological activity.

    Biological Research: It is used in studies to understand its effects on biological systems, including its interactions with enzymes and receptors.

    Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of [3-(4-Fluoroanilino)azetidin-1-yl]-(3-methoxy-1,2-thiazol-5-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to an enzyme’s active site, blocking its activity and thereby affecting the metabolic pathway in which the enzyme is involved.

Comparison with Similar Compounds

Similar Compounds

    [1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone: A similar compound with a different core structure but similar functional groups.

    [4-[1-[1-(4-Fluorophenyl)-1H-indol-5-yl]carbonyl]-3-azetidinyl]-1-piperazinyl]-2-thiazolylmethanone: Another related compound with comparable biological activity.

Uniqueness

[3-(4-Fluoroanilino)azetidin-1-yl]-(3-methoxy-1,2-thiazol-5-yl)methanone is unique due to its specific combination of functional groups and its ability to interact with multiple biological targets. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

[3-(4-fluoroanilino)azetidin-1-yl]-(3-methoxy-1,2-thiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O2S/c1-20-13-6-12(21-17-13)14(19)18-7-11(8-18)16-10-4-2-9(15)3-5-10/h2-6,11,16H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUZKWJXAZNHCJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NSC(=C1)C(=O)N2CC(C2)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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